N'-cyclohexylidene-2-hydroxybenzohydrazide N'-cyclohexylidene-2-hydroxybenzohydrazide
Brand Name: Vulcanchem
CAS No.: 100615-79-0
VCID: VC16024863
InChI: InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17)
SMILES:
Molecular Formula: C13H16N2O2
Molecular Weight: 232.28 g/mol

N'-cyclohexylidene-2-hydroxybenzohydrazide

CAS No.: 100615-79-0

Cat. No.: VC16024863

Molecular Formula: C13H16N2O2

Molecular Weight: 232.28 g/mol

* For research use only. Not for human or veterinary use.

N'-cyclohexylidene-2-hydroxybenzohydrazide - 100615-79-0

Specification

CAS No. 100615-79-0
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
IUPAC Name N-(cyclohexylideneamino)-2-hydroxybenzamide
Standard InChI InChI=1S/C13H16N2O2/c16-12-9-5-4-8-11(12)13(17)15-14-10-6-2-1-3-7-10/h4-5,8-9,16H,1-3,6-7H2,(H,15,17)
Standard InChI Key HBPTVARBHZVJLD-UHFFFAOYSA-N
Canonical SMILES C1CCC(=NNC(=O)C2=CC=CC=C2O)CC1

Introduction

Structural Characteristics and Molecular Conformation

The molecular structure of N'-cyclohexylidene-2-hydroxybenzohydrazide is defined by its C₁₃H₁₆N₂O₂ formula, featuring a benzoic acid backbone substituted with a hydroxy group at the 2-position and a cyclohexylidene-hydrazide functional group . X-ray crystallography reveals that the cyclohexylidene ring adopts a chair conformation, a stable geometric arrangement that minimizes steric strain . Intramolecular N–H···O hydrogen bonding between the hydrazide nitrogen and the hydroxyl oxygen further stabilizes the molecule, creating a planar arrangement between the benzene ring and the central C(O)NHN fragment (dihedral angle: 4.9 Å) .

In the crystalline state, intermolecular O–H···O hydrogen bonds propagate along the axis, forming extended chains that enhance lattice stability . These structural features are critical for understanding the compound’s reactivity and interactions with biological targets.

Synthetic Methodologies and Optimization

The synthesis of N'-cyclohexylidene-2-hydroxybenzohydrazide typically involves a condensation reaction between cyclohexanone and salicyloyl hydrazide under reflux conditions in ethanol . Alternative protocols utilize microwave irradiation to accelerate reaction kinetics, a green chemistry approach that reduces energy consumption and improves yields . For instance, Luo et al. (2007) reported a 68–81% yield for analogous hydrazide derivatives using microwave-assisted synthesis .

Table 1: Comparative Synthesis Conditions

ParameterConventional Reflux Microwave Irradiation
Reaction Time30–60 minutes5–10 minutes
Temperature353 K393 K
Yield (%)60–7568–81
SolventEthanolSolvent-free

Optimization strategies include adjusting molar ratios (1:1 for cyclohexanone and hydrazide), solvent selection, and post-synthetic purification via recrystallization . Elemental analysis confirms purity, with reported values aligning closely with theoretical calculations (C: 67.29% observed vs. 67.22% calculated; H: 6.85% vs. 6.94%) .

Crystallographic and Spectroscopic Data

X-ray diffraction studies provide detailed insights into the compound’s crystal lattice.

Table 2: Crystallographic Parameters

ParameterValue
Crystal SystemMonoclinic
Space GroupCc
Unit Cell Dimensionsa = 18.376 Å, b = 5.339 Å, c = 12.944 Å
β Angle102.24°
Volume1240.9 ų
Z (Formula Units)4

Spectroscopic characterization via FTIR confirms the presence of N–H (3280 cm⁻¹), C=O (1660 cm⁻¹), and O–H (3450 cm⁻¹) stretches, while ¹H-NMR reveals signals for aromatic protons (δ 6.8–7.5 ppm) and cyclohexylidene methylenes (δ 1.2–2.1 ppm) .

Comparative Analysis with Structural Analogs

N'-Cyclohexylidene-2-hydroxybenzohydrazide belongs to a broader class of hydrazone derivatives, each with distinct physicochemical profiles:

Table 3: Comparison with Analogous Hydrazides

CompoundStructural FeatureBiological Activity
N'-BenzoylhydrazideBenzoyl substitutionAntioxidant, antibacterial
N'-PhenylhydrazidePhenyl groupAntimicrobial
N'-PyridylhydrazidePyridine ringAntifungal

The cyclohexylidene group confers superior steric bulk and lipophilicity compared to phenyl or pyridyl analogs, potentially enhancing bioavailability and target binding .

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